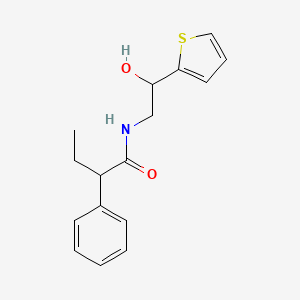

N-(2-hydroxy-2-(thiophène-2-yl)éthyl)-2-phénylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide: is a synthetic organic compound that features a thiophene ring, a phenyl group, and a butanamide backbone

Applications De Recherche Scientifique

Biology: In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological targets, such as enzymes and receptors .

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential analgesic or anti-inflammatory properties .

Industry: In the industrial sector, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide can be used in the development of new materials with specific electronic or optical properties .

Mécanisme D'action

Target of Action

It is an analog of β-hydroxythiofentanyl , which is a potent opioid . Opioids typically target the opioid receptors in the brain, spinal cord, and other areas of the body. They reduce the sending of pain messages to the brain and reduce feelings of pain .

Mode of Action

This binding action can lead to a decrease in the perception of pain .

Biochemical Pathways

They can inhibit the release of neurotransmitters, thereby reducing the transmission of pain signals .

Pharmacokinetics

Opioids are typically well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Opioids generally result in decreased perception of pain, sedation, and mood changes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring is functionalized through electrophilic substitution reactions, often using reagents such as bromine or chlorine to introduce substituents at specific positions on the ring.

Coupling with Phenylbutanamide: The functionalized thiophene derivative is then coupled with a phenylbutanamide precursor.

Industrial Production Methods: Industrial production of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, DCC, EDC.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced butanamide derivatives.

Substitution: Substituted thiophene derivatives.

Comparaison Avec Des Composés Similaires

β-Hydroxythiofentanyl: An analog of fentanyl with a similar thiophene-containing structure.

Thiophene Derivatives: Compounds such as 2-(n-perfluorobutyl)thiophene and 3-(n-perfluorobutyl)thiophene.

Uniqueness: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is unique due to its specific combination of a thiophene ring, a phenyl group, and a butanamide backbone. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Activité Biologique

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including thiophene rings and an amide functional group, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C20H21NO2S2

Molecular Weight : 371.5 g/mol

The compound features a hydroxyl group, thiophene moieties, and a phenylbutanamide backbone, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide has been investigated for its antimicrobial activity . Research indicates that compounds containing thiophene rings often exhibit significant antibacterial effects due to their ability to interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related compounds with similar structural motifs have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that analogs of thiophene-containing compounds exhibited effective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression:

- Study Findings : A compound structurally related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide showed a reduction in tumor volume in xenograft models, indicating its potential as an anticancer agent .

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity.

- Aromatic Interactions : The thiophene rings may interact with aromatic residues in proteins, altering their function.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

Synthesis Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide typically involves:

- Formation of Thiophene Derivative : Electrophilic substitution reactions introduce substituents onto the thiophene ring.

- Coupling Reaction : The functionalized thiophene derivative is coupled with a phenylbutanamide precursor in the presence of bases such as triethylamine to neutralize byproducts .

Table 1: Summary of Key Studies on Biological Activity

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-13(12-7-4-3-5-8-12)16(19)17-11-14(18)15-9-6-10-20-15/h3-10,13-14,18H,2,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMWDWHRZXLMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.